Cas no 1092461-40-9 (4-(Difluoromethoxy)-2-fluorobenzamide)

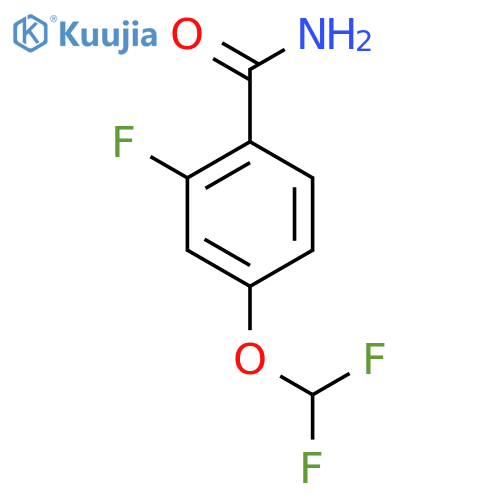

1092461-40-9 structure

商品名:4-(Difluoromethoxy)-2-fluorobenzamide

CAS番号:1092461-40-9

MF:C8H6F3NO2

メガワット:205.1340

MDL:MFCD11519384

CID:4571037

4-(Difluoromethoxy)-2-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(difluoromethoxy)-2-fluorobenzamide

- SBB093435

- 4-(Difluoromethoxy)-2-fluorobenzamide

-

- MDL: MFCD11519384

- インチ: 1S/C8H6F3NO2/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H2,12,13)

- InChIKey: HTYNIXMOQFLMOE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(N)=O)OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(Difluoromethoxy)-2-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002570-250mg |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 97% | 250mg |

$494.40 | 2023-09-04 | |

| Alichem | A015002570-1g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 97% | 1g |

$1579.40 | 2023-09-04 | |

| Chemenu | CM316721-5g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 95% | 5g |

$637 | 2023-02-03 | |

| A2B Chem LLC | AE20195-1g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 1g |

$148.00 | 2024-04-20 | ||

| Ambeed | A544659-5g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 95+% | 5g |

$414.0 | 2024-04-26 | |

| TRC | D107525-250mg |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 250mg |

$ 230.00 | 2022-06-06 | ||

| 1PlusChem | 1P0090UB-1g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 1g |

$141.00 | 2023-12-26 | ||

| Ambeed | A544659-1g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 95+% | 1g |

$83.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511679-5g |

4-(Difluoromethoxy)-2-fluorobenzamide |

1092461-40-9 | 98% | 5g |

¥6237.00 | 2024-08-09 | |

| abcr | AB332205-1 g |

4-(Difluoromethoxy)-2-fluorobenzamide, 97%; . |

1092461-40-9 | 97% | 1g |

€173.50 | 2022-08-31 |

4-(Difluoromethoxy)-2-fluorobenzamide 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

1092461-40-9 (4-(Difluoromethoxy)-2-fluorobenzamide) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1092461-40-9)4-(Difluoromethoxy)-2-fluorobenzamide

清らかである:99%

はかる:5g

価格 ($):373.0